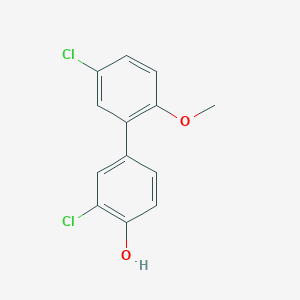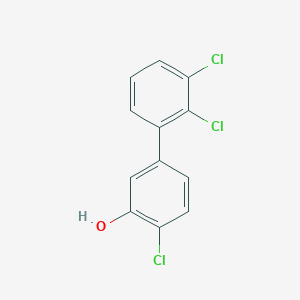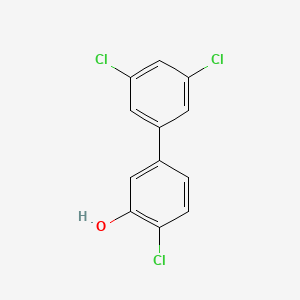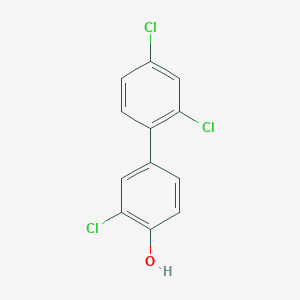![molecular formula C15H14ClNO2 B6381858 3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261970-21-1](/img/structure/B6381858.png)
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (also known as 3-chloro-5-DMPP) is a chemical compound that has a wide range of applications in the scientific research field. It is a white, odorless powder with a melting point of approximately 129°C. 3-Chloro-5-DMPP has been used as a reagent in various chemical reactions and as a catalyst in the synthesis of other compounds. It has also been used as an inhibitor of enzymes in biochemical studies and as a fluorescent probe in imaging studies.
Applications De Recherche Scientifique
3-Chloro-5-DMPP has a wide range of applications in the scientific research field. It has been used as a reagent in various chemical reactions, as a catalyst in the synthesis of other compounds, and as an inhibitor of enzymes in biochemical studies. It has also been used as a fluorescent probe in imaging studies, such as fluorescence microscopy, to visualize subcellular structures, and to detect and quantify proteins and other molecules.
Mécanisme D'action
3-Chloro-5-DMPP is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the nervous system. In particular, it can lead to increased muscle contraction, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects
3-Chloro-5-DMPP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of the neurotransmitter acetylcholine in the body. This can lead to increased muscle contraction, increased alertness, and improved cognitive function. In addition, 3-Chloro-5-DMPP has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-Chloro-5-DMPP is its ability to inhibit the enzyme acetylcholinesterase, which can be used to study the effects of acetylcholine on the nervous system. However, it should be noted that 3-Chloro-5-DMPP is toxic in high doses, and should be used with caution in laboratory experiments.
Orientations Futures
The potential future directions for 3-Chloro-5-DMPP include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its potential anti-inflammatory and antioxidant effects could be conducted. In addition, 3-Chloro-5-DMPP could be explored as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, research into its potential use as a fluorescent probe in imaging studies could be conducted.
Méthodes De Synthèse
3-Chloro-5-DMPP can be synthesized from 3-chloro-5-bromophenol and N,N-dimethylaminocarbonyl chloride in a two-step reaction. In the first step, 3-chloro-5-bromophenol is reacted with N,N-dimethylaminocarbonyl chloride in a solvent such as dichloromethane to form the desired product. In the second step, the product is recrystallized from a mixture of ethanol and water to obtain a 95% pure product.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMTHGOBIXNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686106 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261970-21-1 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)